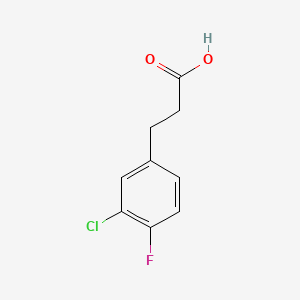

3-(3-Chloro-4-fluorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSXYOSRQKEOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393107 | |

| Record name | 3-(3-chloro-4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881190-93-8 | |

| Record name | 3-(3-chloro-4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic acid

An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-4-fluorophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a key intermediate in the development of various fine chemicals and pharmaceutical agents. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible protocol. The core of this guide is a detailed exploration of the Malonic Ester Synthesis pathway, a classic and highly reliable method for carbon chain extension. We will cover the reaction mechanism, provide a step-by-step experimental protocol, discuss critical process parameters, and outline the analytical techniques for product validation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important compound.

Introduction and Strategic Importance

This compound is a substituted propanoic acid derivative featuring a di-halogenated phenyl ring. The specific arrangement of the chloro and fluoro substituents on the aromatic ring imparts unique electronic properties and steric configurations, making it a valuable building block in medicinal chemistry and materials science. The propanoic acid side chain provides a reactive handle for further molecular elaboration, such as amide bond formation or esterification. Its derivatives are explored for various therapeutic applications, leveraging the metabolic stability often conferred by halogen substituents.

The reliable and scalable synthesis of this molecule is therefore a critical first step in many research and development pipelines. This guide focuses on the Malonic Ester Synthesis route, selected for its high yield, operational simplicity, and the ready availability of starting materials.[1][2]

Overview of the Selected Synthesis Pathway: Malonic Ester Route

The synthesis proceeds via a three-step sequence starting from the commercially available 3-Chloro-4-fluorobenzyl chloride. The overall transformation is depicted below.

Figure 1: High-level overview of the Malonic Ester Synthesis route.

This pathway is advantageous as it avoids the use of hazardous reagents like cyanide and offers excellent control over the final product structure. The core principle involves using diethyl malonate as a synthetic equivalent of a ⁻CH₂(COOH) carbanion, enabling the formation of a new carbon-carbon bond with the benzyl halide.[3][4]

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Step 1: Alkylation of Diethyl Malonate The synthesis begins with the deprotonation of diethyl malonate. The methylene protons (CH₂) positioned between two electron-withdrawing carbonyl groups are significantly acidic (pKa ≈ 13), allowing for easy deprotonation by a moderately strong base like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate.[5] This enolate then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 3-chloro-4-fluorobenzyl chloride in a classic Sₙ2 reaction. The choice of sodium ethoxide as the base and ethanol as the solvent is strategic; it prevents transesterification, which could occur if a different alkoxide base were used.[3]

Step 2: Saponification (Ester Hydrolysis) The resulting substituted diethyl malonate is then hydrolyzed. This is typically achieved by heating the diester with a strong base, such as aqueous sodium hydroxide (NaOH). The hydroxide ions attack the electrophilic carbonyl carbons of the ester groups, leading to the formation of a disodium carboxylate salt through a nucleophilic acyl substitution mechanism. Subsequent acidification with a strong mineral acid (e.g., HCl) protonates the carboxylate groups to yield the dicarboxylic acid intermediate, 2-((3-chloro-4-fluorophenyl)methyl)malonic acid.[1][5]

Step 3: Thermal Decarboxylation The final step leverages the characteristic instability of β-keto acids and their malonic acid analogues. Upon heating, the substituted malonic acid readily undergoes decarboxylation. The reaction proceeds through a cyclic six-membered transition state, which facilitates the elimination of carbon dioxide (CO₂) and the formation of an enol intermediate. This enol rapidly tautomerizes to the more stable final product, this compound.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[1] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Notes |

| 3-Chloro-4-fluorobenzyl chloride | 85068-36-6 | 179.02 g/mol | 17.9 g (0.1 mol) | Corrosive, lachrymator |

| Diethyl malonate | 105-53-3 | 160.17 g/mol | 25.6 g (0.16 mol) | Irritant |

| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 g/mol | 7.5 g (0.11 mol) | Corrosive, moisture-sensitive |

| Ethanol (Anhydrous) | 64-17-5 | 46.07 g/mol | 200 mL | Flammable |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 16.0 g (0.4 mol) | Corrosive |

| Hydrochloric Acid (conc., 36%) | 7647-01-0 | 36.46 g/mol | ~35 mL | Corrosive |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 200 mL | Flammable, irritant |

| Hexanes | 110-54-3 | 86.18 g/mol | 100 mL | Flammable, neurotoxin |

Synthesis Workflow Diagram

Figure 2: Detailed step-by-step synthesis workflow.

Step-by-Step Procedure

Step 1: Synthesis of Diethyl 2-((3-chloro-4-fluorophenyl)methyl)malonate

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 200 mL of anhydrous ethanol.

-

Carefully add 7.5 g (0.11 mol) of sodium ethoxide to the ethanol with stirring.

-

Once the sodium ethoxide has dissolved, add 25.6 g (0.16 mol) of diethyl malonate.

-

Heat the mixture to approximately 40°C.

-

Add 17.9 g (0.1 mol) of 3-chloro-4-fluorobenzyl chloride dropwise over 30 minutes, maintaining the temperature between 40-50°C.

-

After the addition is complete, continue stirring the reaction mixture at 40-50°C for 3-4 hours until TLC analysis indicates the consumption of the benzyl chloride.

-

Cool the mixture to room temperature and filter off the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting oil is the crude diester intermediate.

Step 2: Hydrolysis to 2-((3-chloro-4-fluorophenyl)methyl)malonic acid

-

To the flask containing the crude diester, add a solution of 16.0 g (0.4 mol) of sodium hydroxide in 150 mL of water.

-

Heat the mixture to 60-70°C and stir vigorously for 4 hours. The oil should gradually dissolve as the saponification proceeds.

-

Cool the reaction mixture to room temperature. The resulting solution contains the disodium salt of the malonic acid derivative.

Step 3: Decarboxylation and Isolation of this compound

-

While stirring the cooled solution from Step 2, slowly add concentrated hydrochloric acid (~35 mL) until the pH of the solution is below 2. A precipitate may form.

-

Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain a viscous oil.

-

Heat the oil to 150°C in an oil bath. Vigorous evolution of CO₂ gas will be observed. Maintain this temperature for 1.5 hours or until gas evolution ceases.

-

Cool the mixture to approximately 80°C and add 100 mL of hexanes with stirring to induce precipitation.

-

Continue cooling to room temperature and then in an ice bath for 30 minutes to maximize crystallization.

-

Filter the solid product, wash with a small amount of cold hexanes, and dry under vacuum to yield this compound as a solid.

Characterization and Data Analysis

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons (multiplets, ~7.0-7.4 ppm), and two triplets for the aliphatic protons of the propanoic acid chain (~2.6 and ~2.9 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm).[6][7] |

| ¹³C NMR | The spectrum will display signals for the carboxylic carbon (~178 ppm), the two aliphatic carbons (~30-35 ppm), and the aromatic carbons, including two signals for the carbon atoms bonded to chlorine and fluorine, showing characteristic C-F coupling. |

| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of the product (204.61 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M). |

| Melting Point | A sharp melting point consistent with literature values indicates high purity. |

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risks.

-

General Precautions: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Reagent-Specific Hazards:

-

3-Chloro-4-fluorobenzyl chloride: Is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

-

Sodium Ethoxide & Sodium Hydroxide: Are highly corrosive and can cause severe burns. Handle with care, avoiding contact with skin and eyes. Sodium ethoxide is also moisture-sensitive and flammable.

-

Concentrated HCl: Is highly corrosive and releases toxic fumes. Handle only in a fume hood.

-

Organic Solvents (Ethanol, Ethyl Acetate, Hexanes): Are flammable. Keep away from ignition sources. Hexanes is a known neurotoxin and should be handled with particular care to avoid inhalation.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.

Conclusion

This guide has detailed a robust and reliable via the malonic ester pathway. By providing a rationale for the choice of reagents and conditions, alongside a meticulous step-by-step protocol, researchers are equipped to perform this synthesis efficiently and safely. The outlined procedure is scalable and yields a high-purity product, suitable for subsequent use in pharmaceutical and chemical research endeavors.

References

- Google Patents. (N.D.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

- Vedantu. (N.D.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE.

- NROChemistry. (N.D.). Malonic Synthesis.

- Wikipedia. (N.D.). Malonic ester synthesis.

- UCLA Chemistry and Biochemistry. (N.D.). Illustrated Glossary of Organic Chemistry - Malonic ester synthesis.

- Doc Brown's Chemistry. (N.D.). low/high resolution 1H proton nmr spectrum of propanoic acid.

Sources

- 1. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 2. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]

- 5. Malonic Synthesis | NROChemistry [nrochemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chloro-4-fluorophenyl)propanoic Acid

Introduction

For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of rational drug design and formulation development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide provides an in-depth technical examination of 3-(3-Chloro-4-fluorophenyl)propanoic acid, a substituted phenylpropanoic acid derivative. While specific experimental data for this exact molecule is sparse in publicly accessible literature, this paper will synthesize available predicted data, draw expert inferences from closely related structural analogs, and detail the rigorous experimental protocols required for its full characterization.

The core structure, a phenylpropanoic acid scaffold, is a common motif in medicinal chemistry. The specific substitution pattern—a chlorine atom at the meta-position and a fluorine atom at the para-position relative to the propanoic acid chain—is anticipated to significantly influence its lipophilicity, acidity, and metabolic stability. This guide is structured to provide both foundational data and the practical scientific reasoning behind its experimental determination.

Molecular Identity and Structural Characteristics

A precise definition of the molecular entity is the first step in any scientific characterization. The structural attributes of this compound provide the framework for understanding its chemical behavior.

Molecular Structure:

The molecule consists of a benzene ring substituted with a propanoic acid chain, a chlorine atom, and a fluorine atom. The propanoic acid side chain provides the acidic functional group, while the halogen substituents modulate the electronic and steric properties of the aromatic ring.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 881190-93-8 | [1] |

| Molecular Formula | C₉H₈ClFO₂ | [1][2] |

| Molecular Weight | 202.61 g/mol | [1] |

| Monoisotopic Mass | 202.01968 Da | [2] |

| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)O)Cl)F | [2] |

| InChI Key | XJSXYOSRQKEOSZ-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties: Predicted and Comparative Data

Table 2: Summary of Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Estimated Value | Method/Analog Compound | Source |

|---|---|---|---|

| Melting Point (°C) | 60 - 100 (estimated range) | Based on analogs | [3][4] |

| Boiling Point (°C) | >280 (at 760 mmHg) | Based on Phenylpropanoic acid | [5] |

| logP (Octanol/Water) | 2.4 | Predicted (XlogP) | [2] |

| pKa (at 25°C) | ~4.5 (estimated) | Based on Phenylpropanoic acid | [5][6] |

| Aqueous Solubility | Low | Inferred from logP and analogs |[6] |

Lipophilicity (logP)

Expertise & Experience: The partition coefficient (logP) between octanol and water is a critical measure of a drug's lipophilicity, influencing its ability to cross cell membranes. A predicted XlogP of 2.4 for our target compound suggests moderate lipophilicity.[2] The presence of two halogen atoms (Cl and F) increases lipophilicity compared to the parent phenylpropanoic acid (logP ≈ 1.84).[5] This value places the compound in a favorable range for oral absorption, as extreme lipophilicity can lead to poor solubility and metabolic instability, while high hydrophilicity can hinder membrane permeation.

Acidity (pKa)

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding. The carboxylic acid moiety is the primary acidic center. For the parent compound, 3-phenylpropanoic acid, the pKa is approximately 4.66.[5][6] The electron-withdrawing effects of the chlorine and fluorine substituents on the phenyl ring are expected to slightly increase the acidity (i.e., lower the pKa) by stabilizing the carboxylate anion. Therefore, a pKa value slightly lower than 4.66, estimated around 4.5, is a scientifically sound projection. This implies that at physiological pH (7.4), the compound will exist predominantly in its ionized, more water-soluble carboxylate form.

Melting Point and Solubility

Expertise & Experience: The melting point provides an indication of the crystal lattice energy and purity of a solid compound. While no experimental value exists for the target molecule, we can infer a probable range from its isomers. 3-(3-Fluorophenyl)propionic acid has a melting point of 43-47°C, whereas 3-(4-Fluorophenyl)propionic acid melts at a higher range of 86-91°C.[3][4] This variation highlights the significant impact of substituent position on crystal packing. The 3-chloro, 4-fluoro substitution pattern likely results in a melting point within this broader range (e.g., 60-100°C).

Aqueous solubility is inversely related to lipophilicity. Given the logP of 2.4 and the solid nature of related compounds, this compound is expected to have low intrinsic solubility in aqueous media, particularly at a pH below its pKa where it exists in the neutral form.

Experimental Determination Protocols

To move beyond prediction and establish definitive values, rigorous experimental work is essential. The following protocols are described with an emphasis on the rationale behind the procedural steps.

Workflow for Physicochemical Characterization

The logical flow of experiments ensures that data from one step informs the next. For instance, determining purity and identity is a prerequisite for all other measurements.

Caption: Experimental workflow for comprehensive physicochemical characterization.

Protocol: pKa Determination by Potentiometric Titration

Trustworthiness: This method is a gold standard because it directly measures the change in pH upon addition of a titrant, providing a direct thermodynamic measurement of the acid dissociation constant.

-

Preparation: Accurately weigh ~10-20 mg of the compound (purity >95%) and dissolve in a known volume (e.g., 50 mL) of a co-solvent/water mixture (e.g., 50:50 methanol:water). The co-solvent is necessary due to the predicted low aqueous solubility.

-

System Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker maintained at 25°C and blanket the headspace with nitrogen to prevent CO₂ ingress.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve (ΔpH/ΔV), where the peak indicates the equivalence point.

Protocol: logP Determination by Shake-Flask Method (OECD 107)

Trustworthiness: This classic method directly measures the partitioning of the compound between two immiscible phases, providing a robust and universally accepted value.

-

Phase Preparation: Prepare mutually saturated n-octanol and buffer (e.g., phosphate buffer, pH 7.4) by mixing them vigorously for 24 hours and then allowing them to separate. This ensures thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).

-

Partitioning: In a separatory funnel, combine a precise volume of the octanol stock solution with a precise volume of the saturated buffer (e.g., 10 mL of each).

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) at a controlled temperature (25°C) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated HPLC-UV method.

-

Calculation: The logP is calculated as: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Anticipated Spectral Characteristics

While experimental spectra are not available, the chemical structure allows for the confident prediction of key spectral features that are essential for structural confirmation.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic region (7.0-8.0 ppm). They will exhibit complex splitting patterns (doublets and doublet of doublets) due to coupling with each other and with the ¹⁹F nucleus.

-

Aliphatic Protons (-CH₂CH₂-): Two triplets will be observed in the range of 2.5-3.5 ppm, corresponding to the two methylene groups of the propanoic acid chain. The CH₂ group adjacent to the ring will be slightly more downfield than the CH₂ adjacent to the carbonyl group.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-C=O): A signal in the highly deshielded region, typically 170-180 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected between 110-140 ppm. The carbons directly bonded to fluorine (C-F) and chlorine (C-Cl) will show characteristic chemical shifts and, in the case of C-F, coupling to the ¹⁹F nucleus.

-

Aliphatic Carbons (-CH₂CH₂-): Two signals in the shielded region, typically 25-40 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[7]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[7]

-

C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak [M]⁺: The mass spectrum will show a molecular ion peak. A key feature will be the isotopic pattern of chlorine: a prominent [M+2] peak with an intensity approximately one-third that of the molecular ion peak, which is a definitive signature for a molecule containing one chlorine atom.

-

Predicted m/z: The predicted m/z for the protonated molecule [M+H]⁺ is 203.02696.[2]

-

Fragmentation: Common fragmentation patterns would include the loss of the carboxyl group (-COOH) and cleavage of the propanoic acid side chain.

Conclusion

This compound is a molecule with physicochemical properties that position it as a compound of interest for further investigation in pharmaceutical and chemical research. Its predicted moderate lipophilicity and acidic nature are key determinants of its potential biological behavior. This guide has provided a robust framework for understanding this molecule by synthesizing predicted data, drawing parallels with known analogs, and outlining the essential experimental protocols for its definitive characterization. The methodologies and scientific reasoning presented herein serve as a comprehensive resource for any researcher undertaking the evaluation of this, or structurally related, compounds.

References

- Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]

- Phenylpropanoic acid. Grokipedia. [Link]

- 3-(3-Chloro-4-fluorophenyl)propionic acid, 96%. Fisher Scientific. [Link]

- Showing Compound 3-Phenylpropanoic acid (FDB008271). FooDB. [Link]

- This compound. PubChemLite. [Link]

- Phenylpropanoic acid. Wikipedia. [Link]

- infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]

Sources

- 1. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]

- 2. PubChemLite - this compound (C9H8ClFO2) [pubchemlite.lcsb.uni.lu]

- 3. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 4. 3-(4-Fluorophenyl)propionic acid 97 459-31-4 [sigmaaldrich.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An Investigator's Guide to the Mechanism of Action of 3-(3-Chloro-4-fluorophenyl)propanoic acid: A Structurally-Informed Research Whitepaper

Abstract

3-(3-Chloro-4-fluorophenyl)propanoic acid is a halogenated arylpropanoic acid. While its precise biological activity and mechanism of action are not extensively documented in publicly available literature, its structural similarity to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong foundation for a hypothesized mechanism centered on the inhibition of cyclooxygenase (COX) enzymes. This guide outlines a comprehensive, multi-stage research plan designed to rigorously test this hypothesis, explore potential alternative mechanisms, and definitively characterize the pharmacological profile of this compound. We present a series of validated experimental protocols, from in vitro enzyme kinetics to cell-based functional assays, providing a complete roadmap for researchers in drug discovery and chemical biology.

Introduction and Primary Hypothesis

This compound belongs to the arylpropanoic acid chemical class, which includes widely used NSAIDs such as ibuprofen and naproxen. The core therapeutic effect of these agents is derived from their inhibition of prostaglandin biosynthesis.[1] Prostaglandins are lipid autacoids that mediate a wide array of physiological and pathological processes, including inflammation, pain, and fever. The synthesis of prostaglandins is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes, which exist in at least two major isoforms: COX-1 and COX-2.[1]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation.[1]

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation and pain.[1]

Given the structural motif of this compound, our primary hypothesis is that it functions as a cyclooxygenase inhibitor . The key questions for a drug development professional are:

-

Does it inhibit COX enzymes?

-

If so, is it selective for COX-1 or COX-2, or is it non-selective?

-

How does its potency compare to existing NSAIDs?

The following diagram illustrates the hypothesized mechanism of action within the context of the arachidonic acid cascade.

Caption: Hypothesized inhibition of COX-1/2 by the test compound.

Experimental Plan: Hypothesis Testing and Validation

To systematically evaluate the primary hypothesis, a two-stage experimental approach is proposed. The first stage involves direct enzymatic assays to quantify inhibitory activity, followed by a cell-based assay to confirm functional consequences in a biological system.

Stage 1: In Vitro COX Enzyme Inhibition Assays

The foundational experiment is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified ovine COX-1 and human recombinant COX-2. This directly measures the compound's potency and selectivity.

Experimental Protocol: COX Chromogenic IC₅₀ Assay

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to create a 10-point concentration curve (e.g., 100 µM to 1 nM).

-

Prepare stock solutions of positive controls: a non-selective inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib).

-

Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's protocol.

-

Prepare the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and arachidonic acid.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).

-

Add 10 µL of the test compound dilution or control (DMSO for vehicle control).

-

Incubate for 15 minutes at 25°C to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution followed immediately by 10 µL of TMPD solution.

-

Read the absorbance at 590 nm every minute for 5 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).

-

Plot the percent inhibition versus the log concentration of the inhibitor.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Anticipated Data Presentation

The results should be summarized to clearly present the potency and selectivity of the compound.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Test Compound | Experimental | Experimental | Calculated |

| Ibuprofen (Non-selective Control) | ~15 | ~25 | ~0.6 |

| Celecoxib (COX-2 Selective Control) | >100 | ~0.04 | >2500 |

Stage 2: Cell-Based Prostaglandin E₂ (PGE₂) Quantification

To validate the in vitro findings in a more physiologically relevant context, we will measure the compound's ability to inhibit the production of PGE₂, a key inflammatory prostaglandin, in a cellular model. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for this purpose as they robustly induce COX-2 expression.

Experimental Protocol: LPS-Induced PGE₂ Assay

-

Cell Culture and Plating:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Plate cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Replace the medium with fresh serum-free DMEM.

-

Pre-treat the cells with various concentrations of this compound (or controls) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and PGE₂ production.

-

Incubate for 24 hours at 37°C.

-

-

PGE₂ Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE₂ in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for the PGE₂ ELISA.

-

Calculate the PGE₂ concentration for each treatment condition.

-

Plot the PGE₂ concentration against the compound concentration and determine the IC₅₀ for the inhibition of PGE₂ production.

-

The following workflow diagram summarizes the comprehensive approach to testing the primary hypothesis.

Caption: Workflow for the elucidation of the primary mechanism of action.

Investigation of Alternative Mechanisms

A rigorous scientific investigation must account for the possibility that the primary hypothesis is incorrect or incomplete. The compound may have low potency against COX enzymes, or it may possess additional biological activities. Therefore, a parallel path of broader, unbiased screening is essential.

Recommended Protocols for Unbiased Screening:

-

Broad Kinase Profiling: Many small molecules exhibit off-target effects on protein kinases. Submitting the compound to a commercial kinase panel (e.g., a 400+ kinase panel) can rapidly identify any significant interactions within this critical enzyme family.

-

Receptor Binding Assays: A broad ligand binding screen (e.g., the Psychoactive Drug Screening Program by NIMH) can reveal unexpected interactions with G-protein coupled receptors, ion channels, and transporters.

-

Transcriptomic/Proteomic Profiling: If the compound shows a potent cellular phenotype (e.g., anti-proliferative, anti-inflammatory) that is not explained by COX inhibition, an unbiased 'omics' approach is warranted.

-

Treat a relevant cell line (e.g., A549 lung carcinoma, primary human fibroblasts) with the compound at its effective concentration.

-

After an appropriate time course (e.g., 6 and 24 hours), harvest cells for RNA-sequencing or quantitative proteomics (e.g., TMT-labeling followed by LC-MS/MS).

-

Use pathway analysis software to identify signaling pathways that are significantly perturbed by the compound, providing novel hypotheses for its mechanism of action.

-

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically executing the proposed in vitro and cell-based assays, researchers can determine its potency and selectivity as a COX inhibitor. The outcomes will place the compound on the landscape of known NSAIDs and inform its potential therapeutic utility and side-effect profile. Furthermore, the outlined strategy for unbiased screening ensures that novel or unexpected mechanisms of action are not overlooked, embodying a comprehensive approach to modern drug discovery and chemical probe characterization. Successful validation as a potent and selective COX-2 inhibitor would warrant progression into in vivo models of inflammation and pain to establish preclinical efficacy.

References

- Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235. [Link]

Sources

biological activity of 3-(3-Chloro-4-fluorophenyl)propanoic acid

An In-Depth Technical Guide to the Biological Activity of 3-(3-Chloro-4-fluorophenyl)propanoic acid

Authored by: A Senior Application Scientist

Foreword

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with therapeutic potential. Within this landscape, the arylpropanoic acids represent a well-established and highly significant class of compounds, most notably recognized for their anti-inflammatory properties. This guide delves into the specific biological activity of a lesser-explored member of this family: this compound. By examining the known activities of its parent class and structurally related analogs, we can construct a scientifically grounded hypothesis regarding its potential therapeutic applications and delineate a clear path for future research. This document is intended for researchers, scientists, and professionals in drug development, providing both a comprehensive overview and actionable experimental designs.

Introduction to this compound

This compound is a halogenated derivative of 3-phenylpropanoic acid. Its chemical structure, characterized by a phenyl ring substituted with both a chlorine and a fluorine atom, suggests a molecule with potentially unique electronic and lipophilic properties that can significantly influence its biological interactions.

The broader family of arylpropanoic acid derivatives is renowned for its wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer effects[1][2]. The most famous member of this class is Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)[1]. The presence of halogen atoms on the phenyl ring of this compound is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.

This guide will explore the known biological activities of related compounds to infer the potential of this compound and propose a structured approach for its systematic investigation.

Physicochemical Properties and Synthesis

Physicochemical Data

A solid understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior.

| Property | Value | Source |

| CAS Number | 881190-93-8 | [3] |

| Molecular Formula | C9H8ClFO2 | [3] |

| Molecular Weight | 202.61 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. | - |

Synthetic Pathways

The synthesis of 3-(3-halogenophenyl)propanoic acids can be achieved through various established organic chemistry routes. A common approach involves the reaction of a substituted benzyl chloride with a malonic ester, followed by hydrolysis and decarboxylation[4].

A generalized synthetic workflow is presented below:

Caption: Generalized synthetic workflow for this compound.

This process is generally efficient and allows for the production of various substituted phenylpropanoic acids[4].

Postulated Biological Activities and Mechanisms of Action

Based on the extensive literature on arylpropanoic acids and their derivatives, we can hypothesize several key biological activities for this compound.

Anti-inflammatory and Analgesic Activity

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation and pain[1]. It is highly probable that this compound exhibits similar inhibitory activity against COX-1 and COX-2.

Caption: Hypothesized mechanism of anti-inflammatory action via COX inhibition.

Antimicrobial Potential

Recent studies have revealed that chlorinated derivatives of 3-phenylpropanoic acid isolated from marine actinomycetes possess significant antimicrobial properties[5]. For instance, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and 3-(3-chloro-4-hydroxyphenyl)propanoic acid have demonstrated selective activity against Escherichia coli and Staphylococcus aureus[5]. This suggests that the chloro- and fluoro-substituents of this compound may confer antimicrobial activity.

Anticancer Activity

The anticancer potential of arylpropanoic acid derivatives is an emerging area of research. Studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promising antiproliferative activity against lung cancer cells, with some compounds exhibiting greater potency than cisplatin[6][7]. The proposed mechanisms of action include the targeting of key cancer-related proteins such as SIRT2 and EGFR[6][7]. The structural similarity of this compound to these active compounds warrants investigation into its potential as an anticancer agent.

Proposed Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities of this compound, a systematic experimental approach is necessary.

In Vitro Assay Cascade

A tiered approach, starting with in vitro assays, is recommended for an efficient and cost-effective evaluation.

Caption: Proposed experimental workflow for biological characterization.

Detailed Protocol: In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

This compound (test compound)

-

Celecoxib (selective COX-2 inhibitor control)

-

SC-560 (selective COX-1 inhibitor control)

-

DMSO (vehicle)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the stock solution to obtain a range of test concentrations.

-

In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound dilutions, control inhibitors, or DMSO (vehicle control) to the respective wells.

-

Incubate for a specified time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a further specified time at 37°C.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.

Data Analysis and Interpretation: The IC50 values will quantify the potency of this compound as a COX inhibitor. The ratio of IC50 (COX-1) / IC50 (COX-2) will indicate its selectivity. A higher ratio suggests greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural relationship to the well-established class of arylpropanoic acids suggests a high probability of possessing significant biological activities, particularly as an anti-inflammatory agent. Furthermore, emerging research on halogenated derivatives points towards exciting possibilities in the realms of antimicrobial and anticancer therapies.

The experimental workflows outlined in this guide provide a clear and logical path for the systematic evaluation of this compound. Future research should focus on:

-

Comprehensive in vitro profiling: To confirm and quantify its activity against COX enzymes, various microbial strains, and a panel of cancer cell lines.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs with different halogenation patterns to optimize potency and selectivity.

-

In vivo efficacy and safety studies: To translate promising in vitro findings into preclinical models of disease.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of next-generation therapeutics.

References

- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

- Grybaitė, B., Sapijanskaitė-Banevič, B., Kavaliauskas, P., Mickevičius, V., & Gudaitienė, B. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4123. MDPI.

- Kumar, P., Kumar, A., & Mishra, A. K. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3143-3153.

- Abdel-Mageed, W. M., El-Naggar, M. E., Al-Wathnani, H. A., & Al-Amri, S. S. (2018). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs, 16(11), 435.

- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

- Grybaitė, B., Sapijanskaitė-Banevič, B., Kavaliauskas, P., Mickevičius, V., & Gudaitienė, B. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4123.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid.

- Amir, M., Kumar, S., & Khan, S. A. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Saudi Pharmaceutical Journal, 19(4), 247-253.

- Grybaitė, B., Sapijanskaitė-Banevič, B., Kavaliauskas, P., Mickevičius, V., & Gudaitienė, B. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 28(13), 5123.

- PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.

- Sharma, P., Kumar, V., & Singh, P. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8975.

- Still, G. G., & Herrett, R. A. (1974). Metabolic Fate of 3,4-Dichloropropionanilide in Plants: The Metabolism of the Propionic Acid Moiety. Plant Physiology, 53(2), 211-215.

- Chemsrc. (n.d.). 3-(4-Fluorophenyl)propionic acid.

- Grybaitė, B., Sapijanskaitė-Banevič, B., Kavaliauskas, P., Mickevičius, V., & Gudaitienė, B. (2023). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 28(13), 5123.

- PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid.

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-8.

- Najmanová, I., Pourová, J., Vopršalová, M., Pilařová, V., Semecký, V., Nováková, L., & Mladěnka, P. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular nutrition & food research, 60(5), 981–991.

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]

- 4. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 5. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]

- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chloro-4-fluorophenyl)propanoic acid, bearing the CAS number 881190-93-8, is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with both chlorine and fluorine atoms, makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of these halogens can significantly influence the pharmacokinetic and physicochemical properties of larger molecules, such as metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 881190-93-8 | [1] |

| Molecular Formula | C₉H₈ClFO₂ | [1] |

| Molecular Weight | 202.61 g/mol | [1][2] |

| Appearance | White Powder | [2] |

| Melting Point | 55.0-64.0 °C | [2] |

| Purity | ≥95.0% (by GC and Titration) | [2] |

| SMILES | OC(=O)CCC1=CC(Cl)=C(F)C=C1 | [2] |

| InChI Key | XJSXYOSRQKEOSZ-UHFFFAOYSA-N | [2] |

Synthesis and Purification

A robust and scalable synthesis of this compound can be achieved via a malonic ester synthesis route. This method offers high yields and utilizes readily available starting materials. The general strategy involves the alkylation of a malonic ester with a substituted benzyl halide, followed by hydrolysis and decarboxylation.[3][4][5][6][7][8]

Experimental Protocol: Malonic Ester Synthesis

This protocol is adapted from a general method for preparing 3-(3-halogenophenyl)propanoic acids.[3]

Step 1: Alkylation of Diethyl Malonate

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 100 mL of absolute ethanol.

-

Carefully add 27.5 g (0.4 mol) of sodium ethoxide to the ethanol with stirring.

-

To this solution, add 129.3 g (0.8 mol) of diethyl malonate.

-

Heat the mixture to 40 °C.

-

Slowly add a solution of 3-chloro-4-fluorobenzyl chloride in ethanol dropwise over 1 hour, maintaining the temperature between 40-50 °C.

-

After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 1.5-2 hours to ensure the reaction goes to completion.

-

Distill off the ethanol under reduced pressure.

-

To the residue, add 80 mL of water and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. The lower, oily layer contains the desired diethyl 2-(3-chloro-4-fluorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

Transfer the crude diethyl 2-(3-chloro-4-fluorobenzyl)malonate from the previous step to a 500 mL flask.

-

Add a solution of 63.8 g (0.4 mol) of sodium hydroxide in 73 mL of water.

-

Heat the mixture to 50-60 °C and stir for 3 hours to facilitate the hydrolysis of the ester groups.

-

Cool the reaction mixture to 35 °C and filter to remove any insoluble impurities.

-

Transfer the filtrate to a clean 500 mL flask and cool to below 50 °C.

-

Slowly add 55 mL of concentrated hydrochloric acid (36%) with stirring to neutralize the solution and then acidify it.

-

Add 100 mL of ethyl acetate to the mixture and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers. The upper, organic layer contains the intermediate dicarboxylic acid.

-

Distill off the ethyl acetate.

-

Heat the remaining residue to 150 °C for 1 hour to effect decarboxylation.

-

Cool the mixture to 80 °C and add 50 mL of petroleum ether to precipitate the product.

-

Filter the solid at room temperature and dry to yield this compound.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to achieve high purity.[9]

Caption: Malonic ester synthesis workflow for this compound.

Spectral Analysis

Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectral data based on the analysis of analogous compounds and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The propanoic acid chain will exhibit two triplets, while the aromatic region will show a more complex pattern due to the substitution.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet of Doublets | 1H | Aromatic H |

| ~7.2 | Multiplet | 1H | Aromatic H |

| ~7.1 | Triplet | 1H | Aromatic H |

| ~2.9 | Triplet | 2H | -CH₂-Ar |

| ~2.6 | Triplet | 2H | -CH₂-COOH |

A patent for a therapeutic compound provides an experimental ¹H NMR spectrum for a molecule synthesized using this compound as a reactant.[10] The presence of signals between 7.19-7.39 ppm in the derivative's spectrum is consistent with the expected chemical shifts for the aromatic protons of the 3-chloro-4-fluorophenyl moiety.[10]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (O, Cl, F).

| Chemical Shift (δ) ppm (Predicted) | Assignment | | :--- | :--- | :--- | | ~178 | -COOH | | ~157 (d, J ≈ 248 Hz) | C-F | | ~139 (d, J ≈ 4 Hz) | C-CH₂ | | ~131 | C-H (aromatic) | | ~129 (d, J ≈ 7 Hz) | C-Cl | | ~122 (d, J ≈ 18 Hz) | C-H (aromatic) | | ~117 (d, J ≈ 21 Hz) | C-H (aromatic) | | ~35 | -CH₂-COOH | | ~30 | -CH₂-Ar |

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202 (for ³⁵Cl) and 204 (for ³⁷Cl) with an approximate ratio of 3:1. Common fragmentation patterns for phenylpropanoic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the bond between the alpha and beta carbons of the propanoic acid chain.[11][12][13]

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretching band, and several bands in the fingerprint region corresponding to the C-Cl, C-F, and aromatic C-H and C=C bonds.[14][15][16][17]

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~1700 (sharp) | C=O stretch (Carboxylic acid) |

| 1600-1450 | C=C stretch (Aromatic ring) |

| ~1250 | C-F stretch |

| ~750 | C-Cl stretch |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[18][19] The presence of both chloro and fluoro substituents on the phenyl ring allows for fine-tuning of a drug candidate's properties. Fluorine, in particular, is known to enhance metabolic stability and binding affinity.[20]

This compound is explicitly mentioned as a reactant in the synthesis of therapeutic compounds that act as muscarinic receptor modulators, which have potential applications in treating psychiatric and neurological conditions.[10] The general class of phenylpropanoic acids and their derivatives are precursors to a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[18] The unique substitution pattern of this molecule makes it an attractive building block for creating novel chemical entities with potentially improved therapeutic profiles.[21][22]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

General Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with demonstrated applications in the development of pharmaceutical agents. Its synthesis is achievable through established methods like the malonic ester synthesis. While detailed experimental spectral data is not widely published, its structure allows for reliable prediction of its spectral characteristics. For researchers and scientists in drug discovery, this compound represents a key intermediate for accessing novel chemical space and developing next-generation therapeutics.

References

- CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents.

- WO2018066718A1 - Therapeutic compounds - Google Patents.

- The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.

- CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones - Google Patents.

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready.

- mass spectra - fragmentation patterns - Chemguide.

- 3 - Organic Syntheses Procedure.

- 3-(4-Fluorophenyl)propionic acid - the NIST WebBook.

- The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE - Vedantu.

- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry.

- Malonic Ester Synthesis | OpenOChem Learn.

- Fragmentation (mass spectrometry) - Wikipedia.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH.

- The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry.

- Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species - Radboud Repository.

- The Strategic Role of 3-Chloro-4-fluoroiodobenzene in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- Fragmentation Pattern of Mass Spectrometry | PDF - Slideshare.

- Synthesis of (g) 3-(4-Fluorophenyl)propionic acid - PrepChem.com.

- Malonic Ester Synthesis - Organic Chemistry Portal.

- Malonic Ester Synthesis - AK Lectures.

- Wiley-VCH 2005 - Supporting Information.

- Welcome To Hyma Synthesis Pvt. Ltd.

- 3-(3-(4-CHLOROPHENYL)PROPOXY)PROPANOIC ACID - precisionFDA.

- Fluorinated Building Blocks | AMERICAN ELEMENTS® | Products | Applications.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.

- Introductory note on the 13C NMR spectrum of propanoic acid - Doc Brown's Chemistry.

- Fluorinated Building Blocks - Halocarbon Life Sciences.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure.

- 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts.

- Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - MDPI.

- Propanoic acid - the NIST WebBook - National Institute of Standards and Technology.

Sources

- 1. 3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Malonic Ester Synthesis [organic-chemistry.org]

- 8. aklectures.com [aklectures.com]

- 9. prepchem.com [prepchem.com]

- 10. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scienceready.com.au [scienceready.com.au]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 3-(4-Fluorophenyl)propionic acid [webbook.nist.gov]

- 15. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins | MDPI [mdpi.com]

- 16. Propanoic acid [webbook.nist.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. chemimpex.com [chemimpex.com]

- 19. nbinno.com [nbinno.com]

- 20. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 21. nbinno.com [nbinno.com]

- 22. americanelements.com [americanelements.com]

A Guide to the Structural Elucidation of 3-(3-Chloro-4-fluorophenyl)propanoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of the novel compound, 3-(3-Chloro-4-fluorophenyl)propanoic acid. Moving beyond a simple recitation of analytical techniques, this document is structured to mirror the logical workflow of a senior application scientist, emphasizing the causality behind experimental choices and the integration of data from multiple spectroscopic and analytical platforms. We will navigate the process from initial sample verification through to the unambiguous determination of its two-dimensional and three-dimensional structure. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended to serve as a practical, field-proven resource for researchers engaged in the characterization of new chemical entities.

Introduction: The Rationale for a Multi-faceted Analytical Approach

The structural elucidation of a new chemical entity like this compound is foundational to understanding its chemical properties, reactivity, and potential as a pharmaceutical intermediate. The presence of a stereocenter, a substituted aromatic ring with ortho- and meta-positioned halogens, and a flexible propanoic acid side chain necessitates a multi-technique approach to unambiguously determine its constitution and conformation. A singular analytical method is insufficient; instead, we construct a "web of evidence" where each technique corroborates and builds upon the findings of the others. This guide will detail the strategic application of Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Single-Crystal X-ray Crystallography.

Foundational Analysis: Confirming Molecular Identity and Purity

Prior to in-depth structural analysis, it is imperative to confirm the molecular weight and elemental composition of the synthesized compound. This initial step validates the synthetic route and ensures the sample's purity, which is critical for accurate spectroscopic interpretation.

High-Resolution Mass Spectrometry (HRMS)

Causality of Choice: HRMS is selected over standard mass spectrometry for its ability to provide a highly accurate mass measurement, which allows for the determination of the elemental formula. This is a crucial first step in confirming the identity of the target molecule.

Experimental Protocol:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

Expected Data & Interpretation: The molecular formula of this compound is C₉H₈ClFO₂. The expected monoisotopic mass is 202.0197 Da.[1] HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the elemental composition. The presence of a chlorine atom will be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak.

| Ion | Calculated m/z | Observed m/z (example) |

| [M-H]⁻ | 201.0124 | 201.0121 |

| [M+H]⁺ | 203.0270 | 203.0267 |

Elemental Analysis

Causality of Choice: While HRMS provides the elemental formula, elemental analysis offers a quantitative measure of the mass percentages of carbon, hydrogen, and other elements. This technique serves as an orthogonal confirmation of the compound's purity and composition.

Experimental Protocol:

-

A precisely weighed sample of the compound is combusted in a furnace.

-

The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a detector.

Expected Data & Interpretation: The calculated elemental composition for C₉H₈ClFO₂ is:

-

Carbon (C): 53.35%

-

Hydrogen (H): 3.98%

-

Chlorine (Cl): 17.50%

-

Fluorine (F): 9.38%

-

Oxygen (O): 15.79%

The experimental values should be within ±0.4% of the theoretical values to confirm the purity of the sample.

Elucidating the Functional Group Landscape: FT-IR Spectroscopy

Causality of Choice: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For our target molecule, we expect to identify the carboxylic acid and the substituted aromatic ring.

Experimental Protocol:

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The FT-IR spectrum will be characterized by several key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~920 (broad) | O-H bend | Carboxylic Acid |

| 1100-1000 | C-F stretch | Aryl-Fluoride |

| 800-600 | C-Cl stretch | Aryl-Chloride |

The very broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state.[2][3] The position of the C=O stretch provides information about conjugation; its presence around 1700 cm⁻¹ is consistent with a carboxylic acid conjugated to a phenyl ring.[4]

Mapping the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

Causality of Choice: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments will allow us to map out the entire carbon-hydrogen framework and confirm the substitution pattern of the aromatic ring.

The NMR Experiment Workflow

Caption: A typical workflow for NMR-based structural elucidation.

Experimental Protocol:

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A series of NMR experiments are run on a high-field spectrometer (e.g., 500 MHz).

¹H NMR: Proton Environments and Splitting Patterns

Expected Data & Interpretation: The ¹H NMR spectrum will show signals for the propanoic acid chain protons and the aromatic protons.

-

Propanoic Acid Chain: Two triplet signals are expected, each integrating to 2H. The triplet closer to the electron-withdrawing carboxylic acid group (α-CH₂) will be downfield (around 2.6 ppm), while the triplet adjacent to the aromatic ring (β-CH₂) will be slightly more upfield (around 2.9 ppm).[5]

-

Aromatic Region: Three protons are expected in the aromatic region (around 7.0-7.5 ppm). The substitution pattern (1,2,4-trisubstituted) will lead to a complex splitting pattern. We can predict the approximate chemical shifts and coupling constants based on the electronic effects of the chloro and fluoro substituents. The proton between the two halogens will likely be a doublet, the proton adjacent to the chloro group a doublet of doublets, and the proton adjacent to the propanoic acid chain also a doublet of doublets.

¹³C NMR and DEPT: Carbon Environments

Expected Data & Interpretation: The ¹³C NMR spectrum will show 9 distinct carbon signals, consistent with the molecular formula. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

| Predicted δ (ppm) | Carbon Type | Assignment |

| ~178 | C | C=O (Carboxylic Acid) |

| ~158 (d, ¹JCF ≈ 250 Hz) | C | C-F (Aromatic) |

| ~138 | C | C-CH₂ (Aromatic) |

| ~132 (d) | CH | Aromatic |

| ~130 | C | C-Cl (Aromatic) |

| ~128 (d) | CH | Aromatic |

| ~117 (d, ²JCF ≈ 20 Hz) | CH | Aromatic |

| ~35 | CH₂ | α-CH₂ |

| ~30 | CH₂ | β-CH₂ |

The large one-bond coupling constant (¹JCF) is characteristic of a carbon directly attached to fluorine.[6]

2D NMR: Assembling the Pieces

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[7][8] We expect to see a cross-peak between the α-CH₂ and β-CH₂ protons of the propanoic acid chain, confirming their connectivity. We will also see correlations between adjacent protons on the aromatic ring, helping to piece together the substitution pattern.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[9][10] This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different fragments of the molecule.[9][11] It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:

-

The β-CH₂ protons showing a correlation to the aromatic carbon they are attached to.

-

The α-CH₂ protons showing a correlation to the carboxylic acid carbon.

-

Aromatic protons showing correlations to neighboring carbons, which is critical for confirming the 1,2,4-substitution pattern.

-

Caption: Expected key long-range HMBC correlations.

Definitive 3D Structure: Single-Crystal X-ray Crystallography

Causality of Choice: While NMR provides the covalent structure, single-crystal X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[12] This technique is the gold standard for unambiguous structure determination.

Experimental Protocol:

-

Crystallization: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[12][13][14] This is often the most challenging step.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Expected Data & Interpretation: The X-ray crystallographic data will provide:

-

Unambiguous confirmation of the connectivity and substitution pattern.

-

Precise bond lengths and angles. For instance, the C-F and C-Cl bond lengths can be compared to literature values.

-

The conformation of the propanoic acid side chain relative to the aromatic ring.

-

Information on intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures.

Fragmentation Analysis: Corroborative Mass Spectrometry

Causality of Choice: While HRMS confirmed the molecular formula, analyzing the fragmentation pattern in the mass spectrum can provide additional structural information that corroborates the NMR and IR data.

Experimental Protocol:

-

The sample is introduced into an electron ionization (EI) source.

-

The resulting fragments are separated by their mass-to-charge ratio.

Expected Fragmentation Pattern: The fragmentation of phenylpropanoic acids is well-documented. Key expected fragments for this compound include:

-

Loss of the carboxylic acid group: A significant peak corresponding to the loss of COOH (45 Da).

-

Benzylic cleavage: Cleavage of the bond between the α- and β-carbons, leading to a substituted tropylium ion.

-

Loss of halogens: Fragmentation involving the loss of Cl or F, although the C-F bond is generally stronger and less likely to cleave.[15]

Conclusion: A Synthesized and Self-Validated Structural Assignment

The structural elucidation of this compound is achieved not by a single "magic bullet" technique, but by the careful and logical integration of data from a suite of analytical methods. HRMS and elemental analysis provide the foundational confirmation of the molecular formula and purity. FT-IR identifies the key functional groups. The powerful combination of 1D and 2D NMR experiments allows for the complete mapping of the carbon-hydrogen framework and the definitive assignment of the aromatic substitution pattern. Finally, single-crystal X-ray crystallography offers the ultimate confirmation of the 3D structure in the solid state. Each piece of data, from the broad O-H stretch in the IR to the long-range correlations in the HMBC spectrum, serves as a self-validating piece of the puzzle, leading to an unambiguous and trustworthy structural assignment.

References

- PubChem. This compound.

- Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]